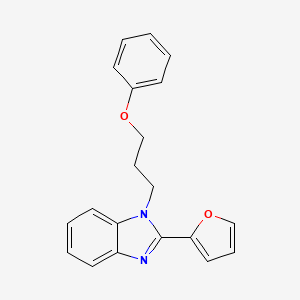

2-(2-furyl)-1-(3-phenoxypropyl)-1H-benzimidazole

Description

Properties

Molecular Formula |

C20H18N2O2 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

2-(furan-2-yl)-1-(3-phenoxypropyl)benzimidazole |

InChI |

InChI=1S/C20H18N2O2/c1-2-8-16(9-3-1)23-15-7-13-22-18-11-5-4-10-17(18)21-20(22)19-12-6-14-24-19/h1-6,8-12,14H,7,13,15H2 |

InChI Key |

XARVWSVRXYLHFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furyl)-1-(3-phenoxypropyl)-1H-benzimidazole typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of the Furyl Group: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where the benzimidazole core reacts with a furan derivative in the presence of a Lewis acid catalyst.

Attachment of the Phenoxypropyl Group: The phenoxypropyl group can be attached via a nucleophilic substitution reaction, where the benzimidazole-furan intermediate reacts with a phenoxypropyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-furyl)-1-(3-phenoxypropyl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The nitro group (if present) on the benzimidazole core can be reduced to an amine.

Substitution: The phenoxypropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Furanone derivatives.

Reduction: Amino-substituted benzimidazoles.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 2-(2-furyl)-1-(3-phenoxypropyl)-1H-benzimidazole, have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains.

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to inhibit key enzymes or disrupt cellular processes in pathogens. For instance, many benzimidazole derivatives target dihydrofolate reductase, an enzyme crucial for nucleotide synthesis in bacteria and fungi .

-

Case Studies :

- In a study assessing the antibacterial efficacy of substituted benzimidazoles, derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 1.27 µM against Gram-positive bacteria and fungi .

- Another investigation highlighted the effectiveness of certain benzimidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as alternatives to traditional antibiotics .

Anticancer Potential

The anticancer properties of this compound are another area of interest. Benzimidazoles have been recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

- Research Findings :

- Mechanism : The anticancer activity is believed to stem from the compounds' ability to interfere with DNA replication and repair mechanisms within cancer cells, leading to cell cycle arrest and programmed cell death .

Antifungal Activity

The antifungal properties of benzimidazole derivatives are particularly relevant given the rising incidence of fungal infections.

- Efficacy : Research indicates that certain derivatives show moderate antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values ranging from 64 μg/mL to 128 μg/mL .

- Application in Treatment : The potential use of these compounds in treating fungal infections is promising, especially in immunocompromised patients where conventional antifungals may fail.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-(2-furyl)-1-(3-phenoxypropyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and phenoxypropyl groups may enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at the 1-Position

The 1-position of benzimidazole is critical for modulating steric bulk, solubility, and biological interactions. Key comparisons include:

Phenoxypropyl vs. Morpholine-Ethyl Substituents

- Target Compound: The 3-phenoxypropyl group provides a flexible, lipophilic chain with a terminal phenyl ring, favoring hydrophobic interactions .

- Morpholine-Ethyl Analogues: Compounds such as 1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazoles (e.g., 2b–2m in ) feature a morpholine ring (a polar, water-soluble heterocycle) linked via an ethyl chain.

Phenoxypropyl vs. Imidazole/Other Alkyl Chains

- Propyl Chains with Ketones/Oximes: Compounds like 2-(1H-benzimidazol-1-yl)-1-(2-furyl)ethanone O-ethyl-oxime () introduce ketone/oxime functionalities, altering electronic properties and hydrogen-bonding capacity .

Substituent Variations at the 2-Position

The 2-position influences electronic properties and target binding.

Furyl vs. Substituted Phenyl Groups

- Furyl Group : The target compound’s 2-furyl group is electron-rich and planar, promoting π-π stacking with aromatic residues in biological targets .

- Substituted Phenyl Analogues : Derivatives with 4-methoxy, 4-chloro, or 4-trifluoromethylphenyl groups (e.g., 2b–2m in ) exhibit varied electronic effects. Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance stability and lipophilicity, while electron-donating groups (e.g., -OCH₃) improve solubility .

Furyl vs. Benzodioxol or Heterocyclic Groups

- Cyanophenyl/Trifluoromethyl Groups: Compounds like 2-(4-cyanophenyl)-1H-benzimidazole (2k, ) introduce strong dipolar or electron-deficient groups, affecting binding to enzymes like kinases .

Table 1. Comparative Data for Selected Benzimidazole Derivatives

Pharmacological Implications

- Anticancer Potential: Benzimidazoles with electron-withdrawing 2-substituents (e.g., -Cl, -CF₃) show enhanced cytotoxicity, as seen in 2-(4-chlorophenyl)-1H-benzimidazole derivatives (). The target compound’s furyl group may offer unique interactions with DNA or tubulin.

- Cellular Imaging : Copper complexes of benzimidazoles (e.g., HPBI-Cu, ) highlight the role of substituents in metal coordination and fluorescence properties.

Biological Activity

The compound 2-(2-furyl)-1-(3-phenoxypropyl)-1H-benzimidazole is a benzimidazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiparasitic effects, supported by relevant studies and data.

Chemical Structure and Properties

The molecular structure of this compound features a benzimidazole core substituted with a furyl group and a phenoxypropyl moiety. This structural configuration is believed to contribute to its biological efficacy.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzimidazole derivatives, including the target compound. The following table summarizes key findings regarding its antimicrobial efficacy:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | MIC = 12.5 μg/ml | |

| Escherichia coli | MIC = 25 μg/ml | |

| Candida albicans | MIC = 250 μg/ml | |

| Trichomonas vaginalis | Effective at nanomolar levels |

The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its antifungal activity was also notable, with effective inhibition against Candida albicans.

Anticancer Activity

Research has indicated that benzimidazole derivatives possess anticancer properties. For example, compounds similar to this compound were tested on various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).

- Findings : The compounds showed promising results in inhibiting cell proliferation in both 2D and 3D culture systems, suggesting potential as antitumor agents .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- DNA Interaction : Some studies suggest that benzimidazole derivatives can bind to DNA, disrupting replication and transcription processes .

- Cell Membrane Disruption : The compound may affect microbial cell membranes, leading to increased permeability and cell death.

Case Studies

A series of case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

- Antimicrobial Efficacy Study : A study evaluated various benzimidazole derivatives against clinically isolated strains of bacteria and fungi. The results indicated that certain derivatives had significantly lower MIC values compared to standard antibiotics, showcasing their potential as alternative antimicrobial agents .

- Anticancer Properties Investigation : In vitro studies demonstrated that specific benzimidazole compounds induced apoptosis in cancer cells through caspase activation pathways. This suggests their utility in developing new cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-furyl)-1-(3-phenoxypropyl)-1H-benzimidazole, and how can reaction conditions be controlled to improve yield?

- Methodology : The compound can be synthesized via condensation of o-phenylenediamine with 2-furaldehyde under acidic conditions (e.g., HCl/EtOH reflux) to form the benzimidazole core, followed by alkylation with 3-phenoxypropyl bromide. Critical steps include:

- Core formation : Use stoichiometric control of 2-furaldehyde to avoid side products (common in 2-substituted benzimidazole synthesis) .

- Alkylation : Optimize reaction time (12–24 hrs) and base (e.g., K₂CO₃ in DMF) for N-alkylation of the benzimidazole nitrogen .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How should researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Identify key signals:

- Benzimidazole protons (δ 7.2–8.1 ppm, aromatic), furyl H (δ 6.3–7.4 ppm), phenoxypropyl OCH₂ (δ 3.8–4.2 ppm) .

- 13C signals for quaternary carbons (e.g., benzimidazole C2, ~150 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ (theoretical m/z calculated as C₂₀H₁₇N₂O₂: 317.1290) with <2 ppm error .

- FT-IR : Validate furyl C-O-C (1250 cm⁻¹) and benzimidazole N-H (3400 cm⁻¹) stretches .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can refinement tools address them?

- Methodology :

- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to resolve flexible phenoxypropyl chains .

- Refinement : Employ SHELXL for least-squares refinement, addressing disorder in the propyl chain via PART and ISOR commands .

- Visualization : ORTEP-3 for modeling thermal ellipsoids and validating torsion angles (e.g., furyl-benzimidazole dihedral angle ~15–25°) .

- Hydrogen Bonding : Use graph-set analysis (Etter’s formalism) to classify motifs like R₂²(8) for π-π stacking or N–H···O interactions .

Q. How do substituent effects (furyl, phenoxypropyl) influence intermolecular interactions and solid-state packing?

- Methodology :

- Hirshfeld Surface Analysis : Quantify contributions of H-bonding (e.g., N–H···O vs. C–H···π) using CrystalExplorer .

- DFT Calculations : Compare experimental (X-ray) and theoretical (B3LYP/6-31G*) bond lengths to assess substituent electronic effects .

- Thermal Analysis : DSC/TGA to correlate melting points (e.g., ~130–160°C) with packing efficiency .

Q. What strategies are recommended for evaluating the pharmacological activity of this compound, particularly as a dual-acting inhibitor?

- Methodology :

- Enzyme Assays : Screen against target enzymes (e.g., kinases, cytochrome P450) using fluorescence polarization or radiometric assays .

- Docking Studies : AutoDock Vina to predict binding modes, focusing on furyl and benzimidazole interactions with active sites .

- Toxicity Profiling : MTT assays on cell lines (IC₅₀ determination) and Ames tests for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.